molecular formula C8H2BrF4N B1446349 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile CAS No. 2021202-81-1

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No. B1446349
M. Wt: 268.01 g/mol
InChI Key: UAQOEVIMYAFFFO-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2BrF4N and a molecular weight of 268.01 . It is a benzonitrile derivative .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile can be represented by the InChI code 1S/C8H2BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile include a molecular weight of 268.01, and it is a solid at room temperature .

Scientific Research Applications

Organometallic Synthesis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile has been utilized in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, was selectively prepared from 1,3-bis(fluoromethyl)benzene and used in various synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

Radiopharmaceutical Synthesis

This compound has been used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. For example, a study described the synthesis of [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors, using a similar compound, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile (Siméon et al., 2012).

Pharmaceutical Intermediate Synthesis

The compound has been used in synthesizing pharmaceutical intermediates. For instance, an efficient synthetic process for the scale-up production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile, a structurally similar compound, was developed, highlighting its role in pharmaceutical manufacturing (Li et al., 2009).

Synthesis of Androgen Receptor Antagonists

In the synthesis of androgen receptor antagonists like MDV3100, related compounds like 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile have been used, indicating the relevance of such compounds in the development of new pharmaceuticals (Li Zhi-yu, 2012).

properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOEVIMYAFFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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